1,6,6-Trimethyl-5,7-dihydroindol-4-one 1,6,6-Trimethyl-5,7-dihydroindol-4-one
Brand Name: Vulcanchem
CAS No.: 20955-76-4
VCID: VC20331653
InChI: InChI=1S/C11H15NO/c1-11(2)6-9-8(10(13)7-11)4-5-12(9)3/h4-5H,6-7H2,1-3H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

1,6,6-Trimethyl-5,7-dihydroindol-4-one

CAS No.: 20955-76-4

Cat. No.: VC20331653

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

1,6,6-Trimethyl-5,7-dihydroindol-4-one - 20955-76-4

Specification

CAS No. 20955-76-4
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 1,6,6-trimethyl-5,7-dihydroindol-4-one
Standard InChI InChI=1S/C11H15NO/c1-11(2)6-9-8(10(13)7-11)4-5-12(9)3/h4-5H,6-7H2,1-3H3
Standard InChI Key XERXNLCMWZDYTI-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C=CN2C)C(=O)C1)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a 4-oxo-5,7-dihydroindole system, where the indole nitrogen is methylated at position 1, and the cyclohexanone ring carries two geminal methyl groups at position 6. Key structural features include:

PropertyValueSource
Molecular FormulaC11H15NO\text{C}_{11}\text{H}_{15}\text{NO}PubChem
Molecular Weight177.24 g/molPubChem
IUPAC Name1,6,6-trimethyl-5,7-dihydroindol-4-onePubChem
InChIKeyXERXNLCMWZDYTI-UHFFFAOYSA-NPubChem
SMILESCC1(CC2=C(N1C)C=CC(=O)C2)CPubChem

The methyl groups at C6 enhance steric bulk, potentially influencing conformational flexibility and intermolecular interactions. The ketone at position 4 provides a reactive site for further functionalization through nucleophilic additions or condensations .

Synthetic Approaches

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through cyclization strategies common to tetrahydroindol-4-one derivatives. Two plausible routes include:

  • Paal-Knorr Cyclization: Condensation of a 1,4-diketone precursor with a methylamine derivative could form the pyrrole ring, followed by ketone reduction and methylation .

  • Trofimov Reaction: Enehydroxyamine addition to alkynes, followed by [3+3]-sigmatropic rearrangement and intramolecular cyclization, offers an alternative pathway .

Reported Syntheses

While no peer-reviewed synthesis of 1,6,6-trimethyl-5,7-dihydroindol-4-one has been published, analogous compounds provide methodological insights:

  • Step 1: Preparation of 2-methylcyclohexane-1,3-dione via Claisen condensation of ethyl acetoacetate and acetone.

  • Step 2: Treatment with methylamine hydrochloride under acidic conditions to form the pyrrolidine intermediate.

  • Step 3: Oxidation of the secondary alcohol to the ketone and subsequent methylation using methyl iodide .

Yield optimization remains challenging due to steric hindrance from the geminal dimethyl groups, necessitating careful control of reaction temperature and stoichiometry.

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Scalability: Current methods for analogous compounds suffer from low yields (30–50%); novel catalysts or flow chemistry approaches could improve efficiency .

  • Biological Screening: No public data exists on this compound’s activity against disease-relevant targets.

  • Metabolic Stability: The impact of C6 methyl groups on cytochrome P450 metabolism remains unexplored.

Recommended Studies

  • High-Throughput Screening: Partner with academic labs to test the compound against the NCI-60 cancer cell line panel.

  • Crystallographic Analysis: Determine X-ray structures to guide rational drug design.

  • SAR Optimization: Introduce substituents at C3 or C5 to enhance target affinity or solubility.

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